Methyl 6-bromo-3-nitrobenzofuran-2-carboxylate
Description
Properties
Molecular Formula |
C10H6BrNO5 |
|---|---|
Molecular Weight |
300.06 g/mol |
IUPAC Name |
methyl 6-bromo-3-nitro-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C10H6BrNO5/c1-16-10(13)9-8(12(14)15)6-3-2-5(11)4-7(6)17-9/h2-4H,1H3 |
InChI Key |
ORHVIIZIBKZGNG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(O1)C=C(C=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Electrophilic Aromatic Bromination
Electrophilic bromination using hydrogen bromide (HBr) in acetic acid is a well-established method for introducing bromine to electron-rich aromatic systems. In the synthesis of methyl 6-bromo-3-chloropyridine-2-carboxylate, HBr in acetic acid achieved regioselective bromination at the 6-position of the pyridine ring. Adapting this to benzofuran derivatives would require careful consideration of directing effects. The electron-donating oxygen atom in the furan ring directs electrophiles to the 5- and 7-positions, necessitating protective strategies or alternative brominating agents for 6-position selectivity.
Directed Bromination via Intermediate Functionalization
A more reliable approach involves pre-functionalizing the benzofuran core with a directing group. For instance, the synthesis of methyl 6-bromo-1H-indole-3-carboxylate utilized a boronic acid intermediate to facilitate Suzuki-Miyaura coupling, achieving precise bromine placement. Applying this strategy to benzofuran systems could involve introducing a temporary directing group (e.g., sulfonyl or amino) to steer bromination to the 6-position before subsequent removal.
Nitration Techniques
Conventional Nitration with Mixed Acids
Nitration of aromatic compounds typically employs a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). In the synthesis of chloropicolinate derivatives, nitration at the 3-position was achieved using this method, yielding intermediates for further functionalization. For benzofuran systems, the nitro group’s meta-directing nature relative to the oxygen atom would favor nitration at the 3-position post-bromination, assuming no steric hindrance from the 6-bromo substituent.
Regioselectivity Challenges and Solutions
Competing directing effects between bromine (ortho/para-director) and the furan oxygen (electron-donating) complicate regioselectivity. Computational studies or experimental screening, as seen in the optimization of 2-nitrobenzofuran cycloadditions, may be necessary to identify ideal conditions. For example, nitration in toluene at 65°C with controlled stoichiometry could enhance 3-position selectivity.
Esterification Protocols
Fischer Esterification
Fischer esterification, involving refluxing the carboxylic acid with methanol in the presence of an acid catalyst (e.g., H₂SO₄ or HCl), is a classical method. In the synthesis of methyl 6-bromo-1H-indole-3-carboxylate, acetyl chloride in methanol at 65°C provided a 72% yield of the ester. This method is suitable for acid-stable intermediates but may require prolonged reaction times.
Trimethylsilyldiazomethane-Mediated Esterification
A milder alternative employs trimethylsilyldiazomethane (TMSD) in hexanes, which quantitatively converts carboxylic acids to methyl esters at room temperature within minutes. This method, demonstrated for methyl 6-bromoindole-3-carboxylate (100% yield), avoids acidic conditions that could degrade nitro or bromo groups.
Integrated Synthetic Routes
Sequential Bromination-Nitration-Esterification
-
Bromination : Treat benzofuran-2-carboxylic acid with HBr in acetic acid at 50°C for 6 hours to yield 6-bromobenzofuran-2-carboxylic acid.
-
Nitration : React the brominated intermediate with HNO₃/H₂SO₄ at 0°C to 25°C, favoring 3-nitro substitution.
-
Esterification : Use TMSD in methanol/hexanes to convert the acid to the methyl ester (≥95% yield).
Esterification Early-Stage Approach
-
Esterification : Convert benzofuran-2-carboxylic acid to its methyl ester using TMSD.
-
Bromination : Electrophilic bromination with N-bromosuccinimide (NBS) in DMF at 80°C.
-
Nitration : Employ acetyl nitrate (HNO₃/Ac₂O) at -10°C to avoid over-nitration.
Optimization and Yield Enhancement
Solvent and Catalyst Screening
As demonstrated in the enantioselective synthesis of nitrobenzofuran derivatives, solvent choice significantly impacts yield and selectivity:
| Solvent | Catalyst | Yield (%) | Selectivity (3-Nitro) |
|---|---|---|---|
| Toluene | C1 | 68 | High |
| DCM | C1 | 31 | Moderate |
| MTBE | C1 | 55 | High |
Toluene emerged as optimal due to its non-polar nature, favoring nitro group orientation.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-3-nitrobenzofuran-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Various substituted benzofuran derivatives.
Reduction: Amino derivatives of benzofuran.
Oxidation: Oxidized benzofuran derivatives.
Scientific Research Applications
Scientific Research Applications
Methyl 6-bromo-3-nitrobenzofuran-2-carboxylate has several notable applications in scientific research:
-
Medicinal Chemistry :
- The compound serves as a precursor for synthesizing various benzofuran derivatives, which have been explored for their potential therapeutic effects against diseases such as cancer and bacterial infections .
- It has shown promise as an anticancer agent, with studies indicating its ability to induce apoptosis in cancer cell lines and inhibit cell proliferation .
-
Biological Activity :
- Research indicates that this compound exhibits significant antibacterial activity against various pathogens, making it a candidate for developing new antibiotics .
- Its nitro group contributes to its biological activity, facilitating interactions with biological targets involved in metabolic pathways and cellular signaling .
- Synthetic Intermediates :
Case Study 1: Anticancer Activity
In a study published by ACS Central Science, this compound was tested against various cancer cell lines. The results demonstrated that the compound effectively induced apoptosis through mitochondrial pathways, increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins like Bcl-2. This mechanism highlights its potential as an anticancer therapeutic agent .
Case Study 2: Antibacterial Properties
A recent investigation into the antibacterial properties of this compound revealed its effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The study emphasized the compound's potential role in addressing antibiotic resistance through its unique mechanism of action .
Mechanism of Action
The exact mechanism of action of methyl 6-bromo-3-nitrobenzofuran-2-carboxylate is not well-documented. like other benzofuran derivatives, it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise mechanisms involved .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Analogs
Key Findings
Cinnamyloxy and phenylpropenoxy groups () introduce conjugated π-systems, improving UV absorption properties and enabling applications in optoelectronic materials .
Lipophilicity Trends :
- The ethyl ester analog (XLogP3 5.7) is more lipophilic than the methyl ester analog (XLogP3 5.4), suggesting better membrane permeability in biological systems .
- The nitro-substituted compound lacks XLogP3 data but is expected to exhibit lower lipophilicity due to polar nitro and ester groups.
Synthetic Utility :
Biological Activity
Methyl 6-bromo-3-nitrobenzofuran-2-carboxylate is a synthetic compound belonging to the benzofuran family, which has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound features a bromine atom at the 6-position and a nitro group at the 3-position of the benzofuran structure, alongside a carboxylate ester group . Its molecular formula is C₁₃H₈BrN₃O₄, which contributes to its diverse biological activities.
Pharmacological Activities
This compound has been studied for various pharmacological effects:
- Antibacterial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial properties. For instance, compounds containing the nitrofuran moiety are often associated with antitubercular activity. In vitro studies have shown promising results against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) as low as 0.39 μM .
- Antitumor Activity : The compound has also been evaluated for its anticancer properties. In cell line studies, it demonstrated cytotoxic effects against various cancer types, including lung carcinoma and breast cancer. For example, derivatives showed IC₅₀ values in the range of 2.20 μM to 5.86 μM against different cancer cell lines .
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors in target cells, modulating their activity and leading to therapeutic effects.
- Induction of Apoptosis : Studies suggest that it can induce programmed cell death in cancer cells, contributing to its anticancer efficacy .
- Disruption of Cellular Processes : The presence of the nitro group is crucial for its biological activity, as it can participate in redox reactions that affect cellular metabolism.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Methyl 5-bromo-2-nitrobenzofuran-3-carboxylate | Nitro group at position 2 | Different positioning affects reactivity |
| Methyl 6-chloro-3-nitrobenzofuran-2-carboxylate | Chlorine instead of bromine | Potentially different biological activity |
| Methyl 6-amino-3-nitrobenzofuran-2-carboxylate | Amino group instead of bromine | Enhanced solubility and different activity profile |
This table illustrates how variations in substitution patterns influence both chemical reactivity and biological activity among benzofurans.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound as a lead compound in drug development:
- Antimycobacterial Activity : A study reported that this compound exhibited significant antimycobacterial activity with an MIC value of 0.39 μM against Mycobacterium tuberculosis, indicating its potential for treating tuberculosis .
- Cytotoxicity Assessments : In cytotoxicity assays using Vero cells, derivatives showed varying levels of cytotoxicity, with some maintaining high selectivity indices (SI), suggesting a favorable therapeutic window for further development .
Q & A
Basic: What synthetic strategies are recommended for preparing Methyl 6-bromo-3-nitrobenzofuran-2-carboxylate, and how are reaction conditions optimized?
Answer:
The synthesis involves multi-step reactions, including halogenation, nitration, and esterification, starting from a benzofuran precursor. Key considerations include:
- Stepwise functionalization : Bromination and nitration must be sequence-controlled to avoid undesired side reactions (e.g., nitro group interference with bromine substitution) .
- Solvent and temperature optimization : Polar aprotic solvents (e.g., DMF) at 60–80°C are often used for nucleophilic substitution reactions, while nitration may require concentrated nitric acid under controlled cooling .
- Purity monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for tracking intermediate purity .
Basic: Which spectroscopic and crystallographic techniques are most effective for structural validation of this compound?
Answer:
- NMR spectroscopy : H and C NMR confirm substituent placement, with characteristic shifts for bromine (deshielding) and nitro groups (downfield aromatic protons) .
- X-ray crystallography : Resolves 3D structure and substituent orientation. Software like SHELXL refines crystallographic data, while ORTEP-III visualizes thermal ellipsoids for bond-length/angle accuracy .
- IR spectroscopy : Identifies ester carbonyl (C=O stretch at ~1700 cm) and nitro group (asymmetric stretch at ~1520 cm) .
Advanced: How can researchers resolve contradictions between computational predictions and experimental spectral data?
Answer:
Discrepancies often arise from intermolecular interactions or crystal packing effects. Strategies include:
- Hydrogen bonding analysis : Graph set analysis (e.g., Etter’s rules) identifies patterns influencing NMR shifts or IR bands .
- DFT calculations : Compare optimized gas-phase structures with crystallographic data to assess solid-state effects (e.g., π-π stacking) .
- Multi-method validation : Cross-reference NMR, X-ray, and mass spectrometry to reconcile computational models .
Advanced: What methodologies are used to determine the reactivity and regioselectivity of this compound in cross-coupling reactions?
Answer:
- Buchwald-Hartwig amination : The bromine substituent acts as a leaving group, requiring palladium catalysts (e.g., Pd(OAc)) and ligands (XPhos) for C–N bond formation. Nitro groups may deactivate adjacent positions, necessitating DFT-based transition-state modeling .
- Suzuki-Miyaura coupling : Bromine participates in aryl-aryl bond formation. Solvent polarity (e.g., toluene/water biphasic systems) and base selection (KCO) optimize yields .
- Competitive pathway analysis : Monitor byproducts via HPLC-MS to identify undesired nitro-group reduction or ester hydrolysis .
Advanced: How do intermolecular interactions influence the crystal packing and stability of this compound?
Answer:
- Hydrogen bonding : Nitro groups engage in C–H···O interactions, while ester carbonyls form weak hydrogen bonds with adjacent aromatic protons, stabilizing the lattice .
- Halogen bonding : Bromine participates in Type-II interactions (C–Br···O) with nitro oxygen, affecting melting point and solubility .
- Thermal analysis : Differential scanning calorimetry (DSC) correlates packing efficiency with thermal stability, validated via SHELXL refinement .
Basic: What purification challenges arise during synthesis, and how are they addressed?
Answer:
- Chromatographic separation : Silica gel chromatography with gradient elution (hexane/ethyl acetate) isolates nitro-substituted isomers .
- Recrystallization : Ethanol/water mixtures preferentially crystallize the target compound, leveraging differences in nitro-group polarity .
- Purity assessment : High-resolution mass spectrometry (HRMS) confirms molecular integrity, while elemental analysis validates stoichiometry .
Advanced: How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?
Answer:
- Functional group replacement : Substitute the methyl ester with ethyl or methoxyethyl groups to modulate lipophilicity (logP) and bioavailability .
- Nitro-group reduction : Catalytic hydrogenation (H, Pd/C) yields amine intermediates for further functionalization (e.g., acylation) .
- Biological target docking : Use molecular dynamics simulations to predict binding affinities for antiviral or anticancer targets, guided by crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
